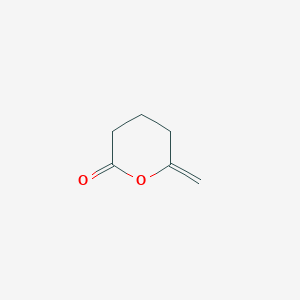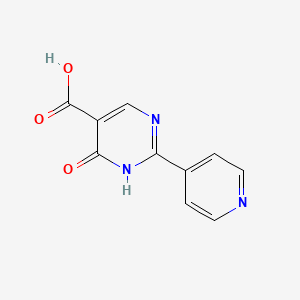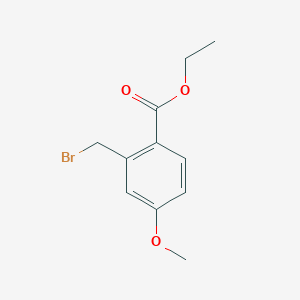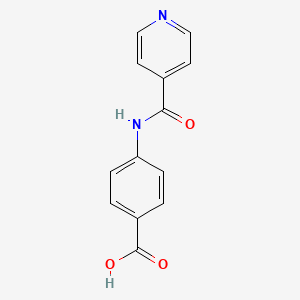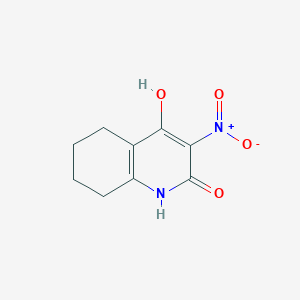
3-Cyano-n-ethylbenzene-1-sulfonamide
Descripción general
Descripción
3-Cyano-n-ethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Cyano-n-ethylbenzene-1-sulfonamide consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-Cyano-n-ethylbenzene-1-sulfonamide has a melting point of 84 °C and a predicted boiling point of 365.6±44.0 °C. Its predicted density is 1.31±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Antitumor Applications
Sulfonamides, including variants like 3-Cyano-n-ethylbenzene-1-sulfonamide, have shown potential in antitumor applications. For instance, a study demonstrated that certain sulfonamide compounds exhibited potent cell cycle inhibition properties and progressed to clinical trials for their antimitotic and antiproliferative effects in various cancer cell lines (Owa et al., 2002).
Chromatography and Analytical Chemistry
Sulfonamides, such as the one , are useful in chromatography. A study found that N-dimethylaminomethylene derivatives of sulfonamides, including compounds similar to 3-Cyano-n-ethylbenzene-1-sulfonamide, possess excellent gas-liquid chromatographic properties, enhancing their practical applicability in biological studies (Vandenheuvel & Gruber, 1975).
Synthesis of Novel Compounds
The derivative plays a crucial role in the synthesis of novel compounds. A research article reported the synthesis of various biologically active molecules starting from sulfonamide derivatives, indicating their importance in the field of medicinal chemistry (Ghorab et al., 2015).
Solvent-Free Synthesis Applications
3-Cyano-n-ethylbenzene-1-sulfonamide derivatives have been used as catalysts for solvent-free synthesis processes. For example, one study utilized N-halosulfonamides for the synthesis of triazines under solvent-free conditions, highlighting the versatility of sulfonamide derivatives in green chemistry (Ghorbani‐Vaghei et al., 2015).
Amine Synthesis and Protecting Strategy
Sulfonamides, including the 3-Cyano-n-ethylbenzene-1-sulfonamide, have been utilized in amine synthesis and as protecting groups. A study demonstrated that 4-Cyanobenzenesulfonamides of secondary amines could be cleaved to the parent amine under specific conditions, proving useful in amine synthesis and as a protecting/activating group (Schmidt et al., 2017).
Electrochemical Reduction Studies
Research into the electrochemical reduction of sulfonamide derivatives, similar to 3-Cyano-n-ethylbenzene-1-sulfonamide, has been conducted. This study explored the redox behavior of such compounds, providing insights into their electroanalytical properties and potential applications in electrochemistry (Santelices & Hawley, 1977).
Crystal Structure and Spectroscopy Studies
The crystal structure and electronic structure of sulfonamide compounds, including those similar to 3-Cyano-n-ethylbenzene-1-sulfonamide, have been studied. Such research contributes to a deeper understanding of the physical and chemical properties of these compounds (Camí et al., 2012).
Environmental Applications
Sulfonamides, including 3-Cyano-n-ethylbenzene-1-sulfonamide derivatives, are significant in environmental applications. A study developed a method for the determination of sulfonamides in water samples, highlighting the role of these compounds in environmental monitoring and analysis (Zhou & Fang, 2015).
Propiedades
IUPAC Name |
3-cyano-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEVGKCGQHFCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-n-ethylbenzene-1-sulfonamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)

![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)
